5-Nitro-2-furaldehyde 4-methylsemicarbazone
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Overview
Description
5-Nitro-2-furaldehyde 4-methylsemicarbazone: is a synthetic nitrofuran derivative known for its bacteriostatic and bactericidal properties. It exhibits antibacterial action against a variety of gram-negative and gram-positive microorganisms . This compound is also known by other names such as 5-Nitro-2-furfural semicarbazone and Nitrofurazone .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-2-furaldehyde 4-methylsemicarbazone typically involves the reaction of 5-Nitro-2-furaldehyde with 4-methylsemicarbazide under controlled conditions. The reaction is usually carried out in an aqueous or alcoholic medium, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves precise control of temperature, pH, and reaction time to ensure consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Nitro-2-furaldehyde 4-methylsemicarbazone undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form different products.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines and thiols can react with the compound under mild conditions.
Major Products Formed:
Oxidation: Formation of nitroso and hydroxylamine derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted furan derivatives.
Scientific Research Applications
Chemistry: 5-Nitro-2-furaldehyde 4-methylsemicarbazone is used as a building block in the synthesis of various heterocyclic compounds. It is also employed in the study of reaction mechanisms and kinetics .
Biology: The compound is used in biological research to study its antibacterial properties and its effects on different microorganisms. It is also used in toxicity studies .
Medicine: In medicine, this compound is used as an antibacterial agent in topical formulations. It is effective against a range of bacterial infections and is used in wound care .
Industry: The compound is used in the pharmaceutical industry for the production of antibacterial drugs. It is also used in the formulation of veterinary medicines .
Mechanism of Action
The antibacterial action of 5-Nitro-2-furaldehyde 4-methylsemicarbazone is primarily due to its ability to interfere with bacterial DNA synthesis. The compound undergoes reduction within the bacterial cell, leading to the formation of reactive intermediates that damage DNA and other critical cellular components. This results in the inhibition of bacterial growth and eventual cell death .
Comparison with Similar Compounds
- 5-Nitro-2-furaldehyde semicarbazone
- Nitrofurazone
- 5-Nitro-2-furfural semicarbazone
Comparison: 5-Nitro-2-furaldehyde 4-methylsemicarbazone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it exhibits enhanced antibacterial activity and better stability under various conditions .
Properties
CAS No. |
5407-73-8 |
---|---|
Molecular Formula |
C7H8N4O4 |
Molecular Weight |
212.16 g/mol |
IUPAC Name |
1-methyl-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]urea |
InChI |
InChI=1S/C7H8N4O4/c1-8-7(12)10-9-4-5-2-3-6(15-5)11(13)14/h2-4H,1H3,(H2,8,10,12)/b9-4+ |
InChI Key |
LDNQJZXSVZSVNA-RUDMXATFSA-N |
Isomeric SMILES |
CNC(=O)N/N=C/C1=CC=C(O1)[N+](=O)[O-] |
Canonical SMILES |
CNC(=O)NN=CC1=CC=C(O1)[N+](=O)[O-] |
Origin of Product |
United States |
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